Bilastine N-Methoxy-N,2-dimethylpropanamide
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Overview
Description
Bilastine N-Methoxy-N,2-dimethylpropanamide is a derivative of bilastine, a second-generation antihistamine. Bilastine is primarily used for the treatment of allergic rhinitis and urticaria. The compound selectively inhibits the histamine H1 receptor, preventing allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bilastine N-Methoxy-N,2-dimethylpropanamide involves several steps. Initially, 2-methyl-2-phenyl-propanoic acid is reacted with an acylating agent in the presence of a suitable Lewis acid to produce 2-[4-(2-chloroacetyl)phenyl]-2-methyl-propanoic acid. This intermediate is then reduced with a suitable reducing agent in the presence of a Lewis acid to produce 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid. Finally, this compound is condensed with 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-benzimidazole in the presence of a suitable base to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it commercially viable and industrially advantageous .
Chemical Reactions Analysis
Types of Reactions
Bilastine N-Methoxy-N,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Bilastine N-Methoxy-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of stability-indicating methods.
Biology: Studied for its potential effects on histamine receptors and allergic responses.
Medicine: Investigated for its efficacy in treating allergic conditions such as rhinitis and urticaria.
Mechanism of Action
Bilastine N-Methoxy-N,2-dimethylpropanamide exerts its effects by selectively inhibiting the histamine H1 receptor. During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms such as itching, swelling, and redness. By blocking these receptors, this compound prevents the activation of the allergic response, thereby reducing symptoms .
Comparison with Similar Compounds
Bilastine N-Methoxy-N,2-dimethylpropanamide is similar to other second-generation antihistamines such as cetirizine, fexofenadine, and desloratadine. it has a unique chemical structure that provides a balance of efficacy and safety, with minimal sedative effects .
List of Similar Compounds
- Cetirizine
- Fexofenadine
- Desloratadine
- Loratadine
This compound stands out due to its high selectivity for the H1 receptor and its favorable safety profile .
Properties
Molecular Formula |
C30H42N4O3 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-N-methoxy-N,2-dimethylpropanamide |
InChI |
InChI=1S/C30H42N4O3/c1-6-37-22-21-34-27-10-8-7-9-26(27)31-28(34)24-16-19-33(20-17-24)18-15-23-11-13-25(14-12-23)30(2,3)29(35)32(4)36-5/h7-14,24H,6,15-22H2,1-5H3 |
InChI Key |
ZCGYNXFWPGDWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)N(C)OC |
Origin of Product |
United States |
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